molecular formula C22H17ClFN3O2S2 B2825396 N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260631-67-1

N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2825396
CAS No.: 1260631-67-1
M. Wt: 473.97
InChI Key: UDHRRMHJXCOHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F6609-2608 is the phosphoinositide 3-kinase (PI3Kα) . PI3Kα is the most frequently mutated kinase in all cancers, with oncogenic mutations detected in about 14% of patients with solid tumors .

Mode of Action

F6609-2608 is a novel, oral allosteric PI3Kα inhibitor . It is uniquely designed to overcome the limitations of non-mutant selective PI3Kα inhibitors via mutant- and isoform-selective PI3Kα inhibition . This selectivity allows for greater target coverage, improved tolerability, and anti-tumor activity .

Biochemical Pathways

The PI3Kα pathway plays a crucial role in cellular processes such as regulating glucose homeostasis . Oncogenic mutations in PI3Kα are common driver events in ER+ breast cancer and other solid tumors . By selectively inhibiting PI3Kα mutations over wild-type PI3Kα, F6609-2608 can disrupt these pathways and exert its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of F6609-2608 are currently being investigated in the first-in-human study, ReDiscover . The study aims to define the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of F6609-2608 monotherapy in PIK3CA-mutant advanced solid tumor patients .

Result of Action

F6609-2608 has demonstrated encouraging target inhibition and anti-tumor activity across PIK3CA genotypes with minimal impact on glucose homeostasis . In patients with breast cancer and measurable disease, 56% experienced radiographic tumor reduction, and 81% achieved stable disease (SD) or partial response (PR) .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(24)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHRRMHJXCOHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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